molecular formula C13H20N2O4S B14824712 N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14824712
M. Wt: 300.38 g/mol
InChI Key: YFLFGMGDSGUSMJ-UHFFFAOYSA-N
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Description

N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring, making it an interesting subject for various chemical studies and applications.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-10-7-8-14-12(15-20(4,16)17)11(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

YFLFGMGDSGUSMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the tert-butoxy and cyclopropoxy groups. The final step involves the addition of the methanesulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and alteration of cellular processes .

Comparison with Similar Compounds

N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

  • N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)acetamide
  • N-(4-Tert-butoxy-3-cyclopropoxypyridin-2-YL)benzamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

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